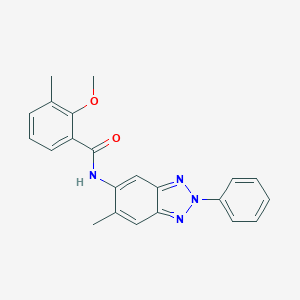
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. BPP is a propanamide derivative that was first synthesized in 2009 by a group of researchers from the University of Nottingham. Since then, BPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. By inhibiting PLK1, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Neurochemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing inflammation in the brain. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing blood pressure in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of cancer. Another area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of other diseases, such as inflammation and hypertension. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromophenol with 2-methyl-N-(2-nitrophenyl)propanamide. This reaction produces 2-(4-bromophenoxy)-2-methyl-N-(2-nitrophenyl)propanamide, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with morpholine to produce 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of lung cancer cells.
Propriétés
Formule moléculaire |
C20H23BrN2O3 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C20H23BrN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)22-17-5-3-4-6-18(17)23-11-13-25-14-12-23/h3-10H,11-14H2,1-2H3,(H,22,24) |
Clé InChI |
IDWGDGIPYWNVLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)